N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
CAS No.: 315713-15-6
VCID: VC11183647
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a chlorophenyl group and a dimethylphenoxy group, which contribute to its unique properties and potential biological activities. The compound's molecular formula is C16H16ClNO2, and it has a molecular weight of approximately 283.75 g/mol, although specific values may vary slightly depending on the source. Synthesis and Chemical ReactivityThe synthesis of N-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the condensation of chloroacetic acid or its derivatives with 2-chloroaniline and 2,5-dimethylphenol. The reaction conditions, such as temperature, solvent choice, and catalyst use, can significantly affect the yield and purity of the final product. Synthesis Steps
Biological Activities and Potential ApplicationsN-(2-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is being investigated for its potential pharmacological properties. While specific biological activities have not been extensively detailed in available literature, compounds with similar structures often exhibit a range of biological effects, including anticonvulsant, antidepressant, and antiproliferative activities . Potential Biological Activities Table
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CAS No. | 315713-15-6 | ||||||||
Product Name | N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | ||||||||
Molecular Formula | C16H16ClNO2 | ||||||||
Molecular Weight | 289.75 g/mol | ||||||||
IUPAC Name | N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | ||||||||
Standard InChI | InChI=1S/C16H16ClNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) | ||||||||
Standard InChIKey | SKIKZPPSJMSDLI-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl | ||||||||
Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl | ||||||||
PubChem Compound | 806831 | ||||||||
Last Modified | Nov 23 2023 |
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